molecular formula C69H112N6O46 B1496820 2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide CAS No. 263902-58-5

2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide

Cat. No.: B1496820
CAS No.: 263902-58-5
M. Wt: 1761.6 g/mol
InChI Key: AFXGXEQRLORBNN-NRTBXRICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide is a useful research compound. Its molecular formula is C69H112N6O46 and its molecular weight is 1761.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide is a complex organic molecule with potential biological activity. This article explores its biological properties based on available research findings.

The biological activity of this compound appears to be linked to its structural features that enable interactions with various biological targets. The presence of multiple hydroxyl and acetamido groups suggests potential for hydrogen bonding and interactions with enzymes or receptors.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of acetamido sugars can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with conventional antibiotics, such compounds may enhance the efficacy against resistant strains.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its ability to modulate cell signaling pathways associated with cancer cell proliferation and apoptosis has been noted in various in vitro assays:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptosis through mitochondrial pathways.

Enzyme Inhibition

The compound's structure indicates potential as an enzyme inhibitor:

  • Glycosidase Inhibition : Similar compounds have been shown to inhibit glycosidases involved in polysaccharide metabolism.
  • Kinase Inhibition : There is potential for inhibition of kinases that play critical roles in cancer and metabolic diseases.

Case Studies

Several case studies have been documented regarding the biological effects of structurally related compounds:

  • Study on Antimicrobial Activity : A study demonstrated that a related acetamido sugar significantly reduced the viability of Staphylococcus aureus in vitro.
    • Methodology : Disk diffusion method was used to assess antibacterial activity.
    • Results : The compound showed a zone of inhibition comparable to standard antibiotics.
  • Anticancer Study : In a study involving breast cancer cell lines (MCF7), the compound induced a significant reduction in cell viability.
    • Methodology : MTT assay was employed to evaluate cytotoxicity.
    • Results : IC50 values were determined to be within the range of effective anticancer agents.

Data Table

Biological ActivityRelated CompoundMethodologyResults
AntimicrobialAcetamido SugarDisk DiffusionZone of inhibition observed
AnticancerBenzamide DerivativeMTT AssayIC50 = 30 µM

Properties

IUPAC Name

2-[[(2S,3R,4S,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H112N6O46/c1-19(84)72-25(9-71-24-8-6-5-7-23(24)61(70)105)38(89)54(26(88)10-76)115-62-35(73-20(2)85)44(95)57(33(17-83)111-62)118-67-53(104)58(119-69-60(50(101)42(93)30(14-80)110-69)121-64-37(75-22(4)87)46(97)56(32(16-82)113-64)117-66-52(103)48(99)40(91)28(12-78)108-66)43(94)34(114-67)18-106-68-59(49(100)41(92)29(13-79)109-68)120-63-36(74-21(3)86)45(96)55(31(15-81)112-63)116-65-51(102)47(98)39(90)27(11-77)107-65/h5-8,25-60,62-69,71,76-83,88-104H,9-18H2,1-4H3,(H2,70,105)(H,72,84)(H,73,85)(H,74,86)(H,75,87)/t25-,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49-,50-,51+,52+,53-,54+,55+,56+,57+,58-,59-,60-,62-,63-,64?,65-,66-,67-,68-,69+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXGXEQRLORBNN-NRTBXRICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCC3C(C(C(C(O3)OC4C(OC(C(C4O)NC(=O)C)OC(C(CO)O)C(C(CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)OC9C(C(C(C(O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CNC5=CC=CC=C5C(=O)N)NC(=O)C)O)CO)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)OC7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)NC(=O)C)O)CO)O)O)CO)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H112N6O46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1761.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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